molecular formula C16H19FN2O4S2 B3542947 N-{4-[(tert-butylamino)sulfonyl]phenyl}-4-fluorobenzenesulfonamide

N-{4-[(tert-butylamino)sulfonyl]phenyl}-4-fluorobenzenesulfonamide

Cat. No. B3542947
M. Wt: 386.5 g/mol
InChI Key: VTUBCYOVSZDDSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(tert-butylamino)sulfonyl]phenyl}-4-fluorobenzenesulfonamide, commonly known as TAK-659, is a small-molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Mechanism of Action

N-{4-[(tert-butylamino)sulfonyl]phenyl}-4-fluorobenzenesulfonamide is a non-receptor tyrosine kinase that is essential for BCR signaling. Upon binding of antigens to the BCR, this compound is activated and phosphorylates downstream targets, leading to activation of various signaling pathways. TAK-659 inhibits this compound by binding to the ATP-binding site of the enzyme, preventing its activation and downstream signaling.
Biochemical and Physiological Effects
TAK-659 has been shown to have potent inhibitory activity against this compound, with an IC50 value of 0.85 nM. In addition, TAK-659 has good selectivity for this compound over other kinases, with minimal off-target effects. TAK-659 has demonstrated favorable pharmacokinetic properties in preclinical studies, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One advantage of TAK-659 is its high potency and selectivity for N-{4-[(tert-butylamino)sulfonyl]phenyl}-4-fluorobenzenesulfonamide, which makes it a valuable tool for studying the role of this compound in B-cell signaling and malignancies. However, one limitation of TAK-659 is its relatively low solubility, which may affect its bioavailability and limit its use in certain experimental settings.

Future Directions

There are several potential future directions for the development and use of TAK-659. One area of interest is the combination of TAK-659 with other targeted therapies, such as inhibitors of PI3K or BCL-2, to enhance its efficacy and overcome resistance mechanisms. Another potential application of TAK-659 is in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, which are also characterized by dysregulated B-cell signaling. Finally, further studies are needed to determine the safety and efficacy of TAK-659 in human clinical trials, and to identify biomarkers that can predict response to treatment.

Scientific Research Applications

TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. In vitro studies have shown that TAK-659 inhibits N-{4-[(tert-butylamino)sulfonyl]phenyl}-4-fluorobenzenesulfonamide activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In vivo studies in mouse models of CLL and NHL have demonstrated that TAK-659 reduces tumor growth and prolongs survival.

properties

IUPAC Name

N-tert-butyl-4-[(4-fluorophenyl)sulfonylamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O4S2/c1-16(2,3)19-25(22,23)15-10-6-13(7-11-15)18-24(20,21)14-8-4-12(17)5-9-14/h4-11,18-19H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTUBCYOVSZDDSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[(tert-butylamino)sulfonyl]phenyl}-4-fluorobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-{4-[(tert-butylamino)sulfonyl]phenyl}-4-fluorobenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-{4-[(tert-butylamino)sulfonyl]phenyl}-4-fluorobenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-{4-[(tert-butylamino)sulfonyl]phenyl}-4-fluorobenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-{4-[(tert-butylamino)sulfonyl]phenyl}-4-fluorobenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-{4-[(tert-butylamino)sulfonyl]phenyl}-4-fluorobenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.